2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide
Description
This compound features a benzoimidazole core linked via a methyl group to a piperazine ring, which is further connected to an acetamide moiety substituted with a 4-(trifluoromethoxy)phenyl group. The benzoimidazole scaffold is well-documented for its role in medicinal chemistry, particularly in targeting enzymes and receptors due to its planar aromatic structure and hydrogen-bonding capabilities . The trifluoromethoxy group enhances lipophilicity and metabolic stability, while the piperazine moiety contributes to solubility and conformational flexibility, enabling interactions with diverse biological targets .
Synthetic routes for analogous compounds often involve coupling reactions between benzoimidazole derivatives and functionalized piperazines or acetamide precursors. For instance, highlights the use of click chemistry and Suzuki-Miyaura couplings to assemble similar triazole-thiazole-benzoimidazole hybrids .
Properties
IUPAC Name |
2-[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F3N5O2/c22-21(23,24)31-16-7-5-15(6-8-16)25-20(30)14-29-11-9-28(10-12-29)13-19-26-17-3-1-2-4-18(17)27-19/h1-8H,9-14H2,(H,25,30)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRYANAQFJCHYBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC3=CC=CC=C3N2)CC(=O)NC4=CC=C(C=C4)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide typically involves multiple steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or other suitable aldehydes under acidic conditions.
Attachment of the Piperazine Ring: The benzimidazole derivative is then reacted with piperazine in the presence of a suitable base, such as potassium carbonate, to form the piperazine-linked intermediate.
Introduction of the Trifluoromethoxy-Substituted Phenyl Group: The final step involves the acylation of the piperazine-linked intermediate with 4-(trifluoromethoxy)benzoyl chloride in the presence of a base like triethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzimidazole moiety can undergo oxidation reactions, potentially leading to the formation of N-oxides.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid can be used as oxidizing agents.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Conversion of nitro groups to amines.
Substitution: Introduction of various functional groups onto the piperazine ring.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of benzimidazole derivatives, including the compound . Research indicates that benzimidazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to this one have shown IC50 values in the low micromolar range against human T-lymphoblastic leukemia and pancreatic carcinoma cell lines, indicating their potential as anticancer agents .
Anti-inflammatory Effects
Benzimidazole derivatives are also recognized for their anti-inflammatory properties. Compounds with structural similarities have been tested for their ability to inhibit nitric oxide production and other pro-inflammatory cytokines. For example, certain derivatives demonstrated promising results in reducing ear edema in animal models, suggesting their potential use in treating inflammatory conditions .
Antimicrobial Activity
The compound has shown potential antimicrobial activity against various pathogens. Studies have reported moderate antifungal effects against strains such as Candida albicans and Aspergillus niger. The introduction of specific substituents has been linked to enhanced antifungal potency, making these derivatives candidates for further development as antifungal agents .
Table 1: Summary of Biological Activities of Related Compounds
Mechanism of Action
The mechanism of action of 2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide likely involves the interaction of the benzimidazole moiety with specific molecular targets, such as enzymes or receptors. The piperazine ring may enhance the binding affinity and specificity of the compound, while the trifluoromethoxy group can improve its pharmacokinetic properties.
Comparison with Similar Compounds
Key Observations:
Electron-Withdrawing Groups : The target compound’s 4-(trifluoromethoxy)phenyl group balances lipophilicity and electronic effects, contrasting with the stronger electron-withdrawing sulfonyl group in ’s analog, which may reduce membrane permeability .
Molecular Weight : The target compound (MW ~443) falls within the acceptable range for drug-likeness (≤500), unlike bulkier analogs like 9c (MW 610.5), which may face bioavailability challenges .
Pharmacological Implications
While direct activity data for the target compound is absent in the evidence, inferences can be drawn:
- Metabolic Stability : The trifluoromethoxy group may confer resistance to oxidative metabolism compared to methoxy or methyl substituents in analogs like 9d () .
Biological Activity
The compound 2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide represents a novel class of pharmaceuticals with potential applications in various therapeutic areas. Its unique structural features, including the benzimidazole moiety and trifluoromethoxy substitution, suggest significant biological activity, particularly in modulating receptor functions and exhibiting antimicrobial properties.
Chemical Structure and Properties
The compound's structure can be broken down into key functional groups:
- Benzimidazole Moiety : Known for its role in interacting with DNA and proteins, potentially disrupting their functions.
- Piperazine Ring : Enhances membrane permeability, facilitating cellular uptake.
- Trifluoromethoxy Group : Increases solubility and bioavailability, crucial for pharmacological efficacy.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including:
- GABA-A Receptor Modulation : Similar compounds have shown promise as positive allosteric modulators (PAMs) of the GABA-A receptor, which is crucial for neurotransmission in the central nervous system. The benzimidazole scaffold can mimic other known PAMs, potentially enhancing synaptic inhibition and offering therapeutic benefits for neurological disorders .
Antimicrobial Activity
Recent studies have demonstrated that derivatives of benzimidazole exhibit significant antimicrobial effects. For instance, compounds structurally related to the target compound have shown minimum inhibitory concentrations (MICs) ranging from 1.27 µM to 2.65 µM against various bacterial strains . This suggests that modifications to the benzimidazole structure can enhance antimicrobial potency.
Anticancer Activity
In anticancer assays, related benzimidazole derivatives displayed IC50 values significantly lower than standard chemotherapeutic agents. For example, certain derivatives showed IC50 values of 5.85 µM against HCT116 cancer cell lines, indicating potent cytotoxic effects .
Case Studies
- GABA-A Receptor Interaction : A study identified a series of 1H-benzimidazoles as PAMs for the GABA-A receptor. These compounds demonstrated improved metabolic stability compared to traditional drugs like alpidem, which undergo rapid biotransformation leading to hepatotoxicity . The novel compounds maintained over 90% parent compound integrity after incubation with human liver microsomes (HLMs), indicating favorable pharmacokinetic properties.
- Antimicrobial Screening : Another investigation into benzimidazole derivatives revealed that certain modifications led to enhanced activity against both Gram-positive and Gram-negative bacteria. The MIC values indicated that these compounds could serve as effective alternatives to existing antibiotics .
Comparative Analysis
| Compound Name | Structure | Biological Activity | IC50/MIC Values |
|---|---|---|---|
| Target Compound | This compound | GABA-A PAM; Antimicrobial | TBD |
| Alpidem | Imidazo[1,2-a]pyridine derivative | GABA-A Modulator | IC50 = 9.99 µM |
| Benzimidazole Derivative N9 | Benzimidazole with methyl substitutions | Anticancer | IC50 = 5.85 µM |
| Benzimidazole Derivative N8 | Benzimidazole with ethyl substitutions | Antimicrobial | MIC = 1.43 µM |
Q & A
Basic: What is the recommended synthetic route for 2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide, and what reaction conditions optimize yield?
Methodological Answer:
The synthesis typically involves:
Formation of the benzimidazole-piperazine core : React 1H-benzo[d]imidazole-2-carbaldehyde with piperazine under reductive amination conditions (e.g., NaBH4 or NaBH3CN) to form the (1H-benzo[d]imidazol-2-yl)methyl-piperazine intermediate .
Acetamide coupling : React the intermediate with 4-(trifluoromethoxy)phenylacetic acid chloride in the presence of a base (e.g., triethylamine) to form the final product .
Critical Parameters :
- Temperature : Maintain 0–5°C during acyl chloride addition to prevent side reactions.
- Solvent : Use anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to avoid hydrolysis.
- Yield Optimization : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) to achieve >75% yield .
Basic: What spectroscopic and analytical techniques are most effective for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Identify aromatic protons (δ 6.8–8.2 ppm for benzimidazole and trifluoromethoxy phenyl groups) and piperazine methylene protons (δ 2.5–3.5 ppm) .
- ¹³C NMR : Confirm the trifluoromethoxy group (δ ~120 ppm, split due to CF3 coupling) .
- Mass Spectrometry (MS) : High-resolution ESI-MS can confirm the molecular ion peak (e.g., [M+H]⁺ at m/z 464.2) .
- Infrared (IR) Spectroscopy : Detect amide C=O stretch (~1650 cm⁻¹) and C-F stretches (1100–1250 cm⁻¹) .
Validation : Compare data with structurally analogous compounds (e.g., N-(4-fluorophenyl)-2-[4-phenylpiperazin-1-yl]acetamide) .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
Contradictions may arise from:
- Assay Variability : Standardize assays using positive controls (e.g., reference inhibitors for kinase or receptor targets) .
- Structural Analogues : Compare activity with derivatives (e.g., replacing trifluoromethoxy with trifluoromethyl groups) to identify pharmacophore contributions .
- Solubility Issues : Use co-solvents (e.g., DMSO:PBS mixtures) to ensure compound solubility in biological assays .
Case Study : A study on N-(4-fluorophenyl)-2-((6-(4-fluorophenyl)-triazolo[4,3-b]pyridazin-3-yl)thio)acetamide showed that assay pH significantly altered IC50 values, highlighting the need for controlled experimental conditions .
Advanced: What computational strategies are recommended for predicting target interactions and mechanism of action?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with common targets (e.g., kinase domains or G-protein-coupled receptors). Focus on the benzimidazole and piperazine moieties, which often bind to ATP pockets or receptor cavities .
- MD Simulations : Perform 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability. Analyze hydrogen bonding (e.g., between the acetamide carbonyl and Lys/Arg residues) .
- SAR Analysis : Compare docking scores of analogues (e.g., N-(2-chloro-5-(trifluoromethyl)phenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide) to identify critical substituents .
Advanced: How can structure-activity relationship (SAR) studies guide the optimization of this compound’s pharmacokinetic profile?
Methodological Answer:
- Modifying Substituents :
- Trifluoromethoxy Group : Replace with bulkier groups (e.g., pentafluorosulfanyl) to enhance metabolic stability .
- Piperazine Ring : Introduce methyl groups to reduce CYP450-mediated oxidation .
- LogP Optimization : Use HPLC-derived logP values to balance solubility and membrane permeability. Aim for logP 2–4 .
- In Vivo Profiling : Administer analogues (e.g., 2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-sulfamoylphenyl)acetamide) in rodent models to correlate SAR with bioavailability .
Advanced: What strategies mitigate challenges in crystallizing this compound for X-ray diffraction studies?
Methodological Answer:
- Co-Crystallization : Use co-formers (e.g., succinic acid) to stabilize the lattice. For example, a cocrystal of N-(4-(trifluoromethyl)phenyl)acetamide with 1,4-diazabicyclo[2.2.2]octane improved diffraction quality .
- Solvent Screening : Test polar aprotic solvents (e.g., DMF/acetonitrile mixtures) for slow evaporation.
- Temperature Gradients : Gradually cool saturated solutions from 50°C to 4°C to promote crystal growth .
Table 1: Key Structural Analogues and Their Biological Activities
| Compound Name | Key Modification | Reported Activity | Reference |
|---|---|---|---|
| N-(4-fluorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide | Trifluoromethoxy → Fluorophenyl | Dopamine D2 receptor antagonism | |
| 2-((5-(4-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide | Thiadiazole-thioether addition | Antimicrobial activity (MIC: 8 µg/mL) | |
| N-(2-chloro-5-(trifluoromethyl)phenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide | Chloro substitution | Anticancer (IC50: 12 µM, HeLa cells) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
